molecular formula C16H20N2O2S B12997970 4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide

4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide

Cat. No.: B12997970
M. Wt: 304.4 g/mol
InChI Key: BHPBSAHSWQIATF-UHFFFAOYSA-N
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Description

4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C16H20N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group and a tert-butyl group attached to a phenyl ring. This compound is known for its versatility and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-(tert-butyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide is unique due to the presence of both an amino group and a tert-butyl group, which contribute to its steric hindrance and influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research .

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-amino-N-(3-tert-butylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)12-5-4-6-14(11-12)18-21(19,20)15-9-7-13(17)8-10-15/h4-11,18H,17H2,1-3H3

InChI Key

BHPBSAHSWQIATF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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